BENGHE Foundational & Exploratory

Check Availability & Pricing

Pharmacokinetics and pharmacodynamics of
Endothal-disodium.

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Endothal-disodium

Cat. No.: B2789328

An in-depth analysis of the pharmacokinetic and pharmacodynamic properties of Endothal-
disodium reveals a profile characterized by poor systemic absorption and a mechanism of
action centered on the inhibition of key cellular phosphatases. This technical guide synthesizes
available data to provide a comprehensive overview for researchers, scientists, and drug
development professionals.

Pharmacokinetics

The pharmacokinetic profile of Endothal-disodium in mammalian species is primarily defined
by its limited absorption from the gastrointestinal tract and rapid excretion.

Absorption

Oral absorption of Endothal-disodium is minimal. Following a single oral dose of 14C-labeled
endothall in rats, approximately 90% of the administered dose was recovered in the feces,
suggesting poor gastrointestinal absorption[1][2][3]. Another study also indicated that 89-98%
of an oral dose remained in the gut and was excreted unchanged in the feces[1]. While one
secondary source mentions a study by Soo et al. (1967) as showing approximately 82%
absorption in rats, the primary findings of that study, focusing on excretion patterns, suggest
this figure may not represent systemic bioavailability and could include the unabsorbed
compound within the gastrointestinal tract[4].

Absorption can occur through dermal and ocular routes, as evidenced by toxicity observed in
rabbit studies following direct skin or eye exposure[1][4].
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Distribution

Following oral administration, the small fraction of absorbed endothall is distributed at low
levels across most body tissues[4]. One hour after a single oral dose of 1.0 mg/kg of 14C-
labeled endothall in rats, the highest concentrations of radioactivity were found in the stomach
and intestines (approximately 95%), with much lower levels detected in the liver (~1.1%) and
kidney (0.9%)[1]. The compound does not appear to bioaccumulate in fatty tissues|[2].

Metabolism

Endothal-disodium does not undergo significant metabolism in mammals. The majority of the
compound is excreted unchanged or as a "bound form," which is believed to be unabsorbed
endothall adsorbed to the contents of the gastrointestinal tract[1][2][3]. This contrasts with its
fate in plants and fish, where it is reported to be completely metabolized[1][3].

Excretion

The primary route of elimination for orally administered Endothal-disodium is through the
feces. In rats, approximately 90% of the dose is excreted fecally, with about 7% found in the
urine and a minor fraction (~3%) expired as carbon dioxide[1][2][3]. The excretion process is
rapid, with over 95% of the administered dose eliminated within 48 hours and over 99% by 72
hours[2][3][4]. Bile has been identified as a very minor excretory pathway[1].

Quantitative Pharmacokinetic Data

The available literature focuses more on mass balance and excretion routes than on classical
pharmacokinetic parameters. The following table summarizes the key quantitative findings.
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Parameter Species Dose Value Reference
) 5 mg/kg (oral,
Fecal Excretion Rat ) ~90% of dose [11[2]13]
single dose)

5 mg/kg (oral,

Urinary Excretion  Rat ) ~7% of dose [11[2]
single dose)
Excretion as 5 mg/kg (oral,
Rat ) ~3% of dose [1][2]
Co2 single dose)
] 5 mg/kg (oral, o
Total Excretion Rat >95% within 48h  [2][3][4]

single dose)

Pharmacodynamics

The primary pharmacodynamic effect and mechanism of action of Endothal-disodium is the
inhibition of protein phosphatases.

Mechanism of Action

Endothal-disodium is an inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A
(PP2A), two of the major serine/threonine phosphatases in eukaryotic cells[5][6]. These
enzymes are crucial regulators of numerous cellular processes, including cell cycle
progression. By inhibiting PP1 and PP2A, endothall disrupts the carefully controlled balance of
protein phosphorylation, leading to cell cycle arrest and cytotoxicity[1].

This mechanism is responsible for its herbicidal activity in plants and its toxicity in animal
models. The inhibition of these phosphatases leads to hyperphosphorylation of their substrate
proteins, which can trigger downstream effects such as cytoskeletal disorganization and
apoptosis.

Pharmacodynamic Effects

The key pharmacodynamic effects of Endothal-disodium are related to its impact on the cell

cycle.
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e Cell Cycle Arrest: In plant cells, endothall treatment leads to a distortion of the microtubule
spindle structures and arrest of the cell cycle in prometaphase[1].

« Inhibition of DNA Synthesis: Studies in tobacco BY-2 cells have shown that endothall can
inhibit the initiation of the S-phase and DNA synthesis[1].

e Toxicity: In animal studies, high doses of Endothal-disodium cause significant
gastrointestinal tract irritation, including vomiting, diarrhea, and hemorrhages[7]. At a cellular
level, it can induce morphological changes and cell death[8].

Quantitative Pharmacodynamic and Toxicity Data

The following table summarizes no-observed-adverse-effect levels (NOAELS) and other toxicity
endpoints from various studies.

. Dose/Concentr .
Effect Species ] Study Duration Reference
ation

No Adverse

Dog 2 mg/kg/day 2 years [7]
Effect
Maternal Toxicity Gestation days

Rat 12.5 mg/kg/day [7]
(NOAEL) 6-15
Fetal Effects Gestation days

Rat 25 mg/kg/day [7]
(NOAEL) 6-15
Reproductive .

Rat 4 mg/kg/day 3 generations [21[31[7]
Effects (NOAEL)
Decreased Pp Rat 12 mg/kg/d 3 ti [21[3]1[7]

a m a enerations

Body Weight Jraieay J
Pup Mortality Rat 100 mg/kg/day 3 generations [2][3][7]

Key Experimental Protocols
Pharmacokinetic Study in Rats (Adapted from Soo et al.,
1967)
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o Objective: To determine the absorption, distribution, and excretion of endothall after oral
administration in rats.

o Test System: Male and female Wistar rats.

o Pre-treatment: Animals were preconditioned by receiving 5 mg/kg of unlabeled endothall in
their diet for two weeks.

o Test Substance: A single oral dose of approximately 5 mg/kg of 14C-labeled endothall.
o Administration: The labeled compound was administered orally.

o Sample Collection: Feces, urine, and expired air (for CO2) were collected at various time
points up to 72 hours post-administration. Tissues (including stomach, intestines, liver,
kidney, fat) were collected from subgroups of animals at different time points to assess
distribution.

e Analysis: Radioactivity in collected samples (feces, urine, CO2, and tissues) was quantified
using scintillation counting to determine the percentage of the administered dose in each
compartment over time.

Caption: Workflow for a pharmacokinetic study of 14C-labeled endothall in rats.

Three-Generation Reproductive Toxicity Study (Adapted
from Scientific Associates, 1965)

o Objective: To evaluate the effects of chronic dietary exposure to disodium endothall on
reproductive performance and offspring viability over three generations.

o Test System: Male and female rats.

» Experimental Groups: Four groups receiving diets containing disodium endothall equivalent
to 0, 4, 12, or 100 mg endothall ion/kg/day.

e Procedure:
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o FO Generation: Weanling rats were placed on the test diets and maintained until 100 days
of age, then mated to produce the F1 generation.

o F1 Generation: Pups selected from the F1 litters were maintained on the same respective
diets until 100 days of age, then mated to produce the F2 generation.

o F2 Generation: The process was repeated with the F2 generation to produce F3 pups.

» Endpoints Evaluated: Fertility, gestation length, litter size, pup viability, survival, and body
weight at weaning for each generation. Gross and histopathological examinations were
performed on parental animals and offspring.

Caption: Experimental workflow for the three-generation reproductive toxicity study.

Signaling Pathway

The primary molecular target of Endothal-disodium is the PP1/PP2A complex. Inhibition of
this complex disrupts the dephosphorylation of key cell cycle regulatory proteins, such as those
in the TONNEAU2 (TON2) pathway in plants, leading to mitotic arrest.

Caption: Endothal-disodium inhibits PP2A, disrupting cell cycle progression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2789328#pharmacokinetics-and-pharmacodynamics-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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